3-(2-hydroxyphenyl)-5-methyl-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolo[3,4-c]pyrazol-6(1H)-one ring suggests that the compound may have a planar structure in this region. The hydroxyphenyl and propoxyphenyl groups could potentially introduce some degree of three-dimensionality to the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the hydroxy group (-OH) is a common site of reactivity in organic molecules, and could potentially be involved in reactions such as esterification or dehydration .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the hydroxy group could make the compound soluble in polar solvents .Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without more specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-hydroxyphenyl)-5-methyl-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves the condensation of 2-hydroxyacetophenone with 3-propoxybenzaldehyde to form chalcone, which is then reacted with methylamine and ethyl acetoacetate to form the pyrazoline intermediate. The pyrazoline intermediate is then cyclized with hydrazine hydrate to form the pyrazolone ring, followed by methylation of the nitrogen atom to form the final product.", "Starting Materials": [ "2-hydroxyacetophenone", "3-propoxybenzaldehyde", "methylamine", "ethyl acetoacetate", "hydrazine hydrate" ], "Reaction": [ "Step 1: Condensation of 2-hydroxyacetophenone with 3-propoxybenzaldehyde to form chalcone", "Step 2: Reaction of chalcone with methylamine and ethyl acetoacetate to form the pyrazoline intermediate", "Step 3: Cyclization of the pyrazoline intermediate with hydrazine hydrate to form the pyrazolone ring", "Step 4: Methylation of the nitrogen atom to form the final product" ] } | |
CAS RN |
874147-39-4 |
Molecular Formula |
C21H21N3O3 |
Molecular Weight |
363.417 |
IUPAC Name |
3-(2-hydroxyphenyl)-5-methyl-4-(3-propoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C21H21N3O3/c1-3-11-27-14-8-6-7-13(12-14)20-17-18(15-9-4-5-10-16(15)25)22-23-19(17)21(26)24(20)2/h4-10,12,20,25H,3,11H2,1-2H3,(H,22,23) |
InChI Key |
BCVIOEPLUTVJQP-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C)NN=C3C4=CC=CC=C4O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.